2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H24FN3O3 and its molecular weight is 445.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets in an irreversible and non-competitive manner . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
Ents, which similar compounds have been found to inhibit, play a crucial role in nucleotide synthesis and regulation of adenosine function . Therefore, it can be inferred that the compound might affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that the compound might have a similar effect.
Properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-19-9-11-20(12-10-19)28-14-16-29(17-15-28)23(31)8-3-13-30-25(32)21-6-1-4-18-5-2-7-22(24(18)21)26(30)33/h1-2,4-7,9-12H,3,8,13-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPBBXGLMNGMQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.